

Application Note: Computational Elucidation of 2-(2-Amino-1-hydroxypropyl)phenol Interactions

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Compound of Interest

Compound Name: 2-(2-Amino-1-hydroxypropyl)phenol
CAS No.: 775526-57-3
Cat. No.: B2586077

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Executive Summary & Scientific Rationale

This Application Note details the computational protocol for modeling **2-(2-Amino-1-hydroxypropyl)phenol** (hereafter referred to as 2-AHP). Structurally, 2-AHP is an ortho-substituted isomer of the neurotransmitter metabolite hydroxynorephedrine.

The Pharmacological Challenge: Standard high-throughput docking protocols often fail with ortho-substituted phenethylamines. Unlike its para- or meta-substituted analogs (e.g., octopamine, norepinephrine), the ortho-hydroxyl group in 2-AHP is capable of forming a strong intramolecular hydrogen bond with the side-chain amine or hydroxyl group. This creates a "pseudo-cyclic" low-energy conformer that significantly alters the electrostatic potential surface and steric profile compared to the extended chain conformation usually assumed by force fields.

The Solution: This protocol enforces a Hybrid QM/MM Workflow. We utilize Density Functional Theory (DFT) to resolve the intramolecular hydrogen bonding network prior to docking,

followed by Induced Fit Docking (IFD) and Molecular Dynamics (MD) to evaluate binding stability against primary targets such as the

-Adrenergic Receptor (

AR) and Norepinephrine Transporter (NET).

Phase 1: Quantum Mechanical Ligand Preparation

Objective: To determine the bioactive conformation and accurate partial charges, accounting for the ortho-effect.

Conformational Scanning (QM)

Standard force fields (GAFF/OPLS) may underestimate the strength of the intramolecular H-bond between the C2-phenol and the side-chain amine.

Protocol:

- Stereoisomer Enumeration: 2-AHP has two chiral centers. Generate all four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).
- DFT Optimization:
 - Software: Gaussian 16 / ORCA 5.0.
 - Method: B3LYP functional with D3BJ dispersion correction.
 - Basis Set: 6-311++G(d,p) (diffuse functions are critical for the anionic character of phenol).
 - Solvation: IEFPCM (Implicit Solvation) model for water ().
- Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges from the optimized geometry. Do not use Gasteiger charges for this specific ligand as they will not capture the polarization of the ortho-hydroxyl.

Tautomer & Protonation States

At physiological pH (7.4):

- Amine: Protonated ().
- Phenol: Neutral ().
- Critical Check: If the amine is protonated, the intramolecular H-bond is likely . This stabilizes the folded conformation.

Phase 2: Receptor Selection & Preparation

Objective: To prepare a reliable structural model of the target protein.

Primary Target:

-Adrenergic Receptor (

AR).[1][2][3] Rationale: 2-AHP is a structural analog of catecholamines. The

AR is the best-crystallized surrogate for assessing phenethylamine binding modes.

Protocol:

- Source: RCSB Protein Data Bank.
- PDB ID:3P0G (Active state, bound to agonist).
- Preprocessing:
 - Remove the nanobody/fusion protein.
 - Mutations: Revert thermostabilizing mutations to Wild Type (WT) if they are within 5Å of the orthosteric pocket.

- Asp113 Handling: Ensure Asp113 (TM3) is deprotonated (charged -1) to anchor the amine of 2-AHP.
- Serine Nest: Verify the orientation of Ser203, Ser204, and Ser207 (TM5). These usually bind the meta/para hydroxyls of catecholamines. For 2-AHP, the ortho-hydroxyl will likely require a unique hydrogen bond partner, potentially Asn293 or Phe290 backbone.

Phase 3: Induced Fit Docking (IFD)

Objective: To dock the ligand while allowing side-chain flexibility to accommodate the unique ortho-substitution.

Rigid docking is unsuitable here because the ortho-group of 2-AHP may clash with residues optimized for para-ligands.

Protocol:

- Grid Generation: Center grid on the orthosteric site (defined by Asp113). Box size: \AA .
- Constraint: Define a mandatory H-bond constraint between the ligand amine and Asp113.
- Flexible Residues: Select residues within 5\AA of the binding pocket (specifically Ser203, Ser207, Phe290) to be treated as flexible.
- Scoring Function: Use Glide XP (Extra Precision) or AutoDock Vina.
- Output Filter: Discard poses where the aromatic ring does not engage in stacking with Phe290 (VI.52).

Phase 4: Molecular Dynamics (MD) Simulation

Objective: To validate the temporal stability of the docked complex and assess the persistence of the intramolecular H-bond.

System Setup (GROMACS/Amber):

Parameter	Setting	Rationale
Force Field (Protein)	CHARMM36m or Amber ff14SB	Best for membrane proteins.
Force Field (Ligand)	CGenFF (CHARMM) or GAFF2	Compatible with protein fields; use RESP charges derived in Phase 1.
Membrane	POPC Lipid Bilayer	Mimics physiological cell membrane.
Solvation	TIP3P Water	Standard 3-point water model.
Ions	0.15 M NaCl	Neutralize system charge.
Ensemble	NPT (310 K, 1 bar)	Physiological conditions.
Duration	3 100 ns	Triplicate runs to ensure statistical significance.

Analysis Metrics:

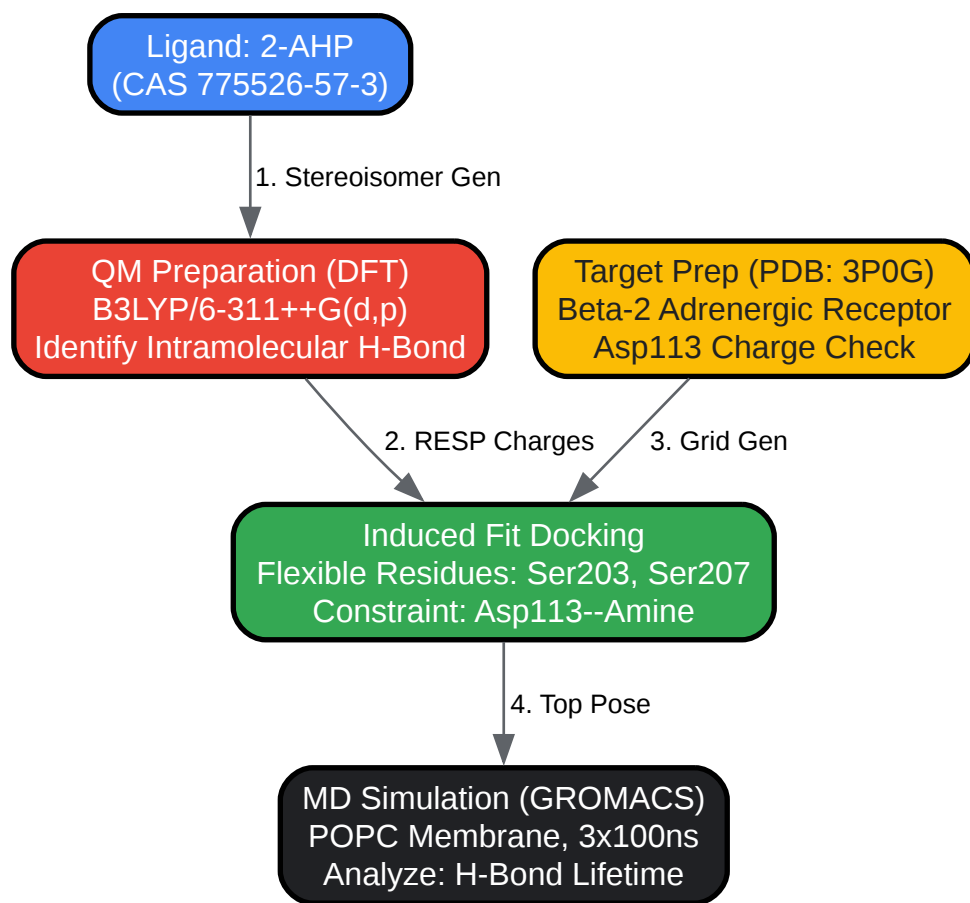
- RMSD: Ligand RMSD

Å indicates a stable pose.[4]

- Hydrogen Bond Lifetime: Calculate the % occupancy of the interaction between 2-AHP amine and Asp113.
- Ortho-Switch: Monitor the distance between the 2-AHP ortho-hydroxyl and the protein vs. its own side chain. Does the intramolecular H-bond break to form a protein-ligand bond?

Visualization of Workflow & Interaction Pathways

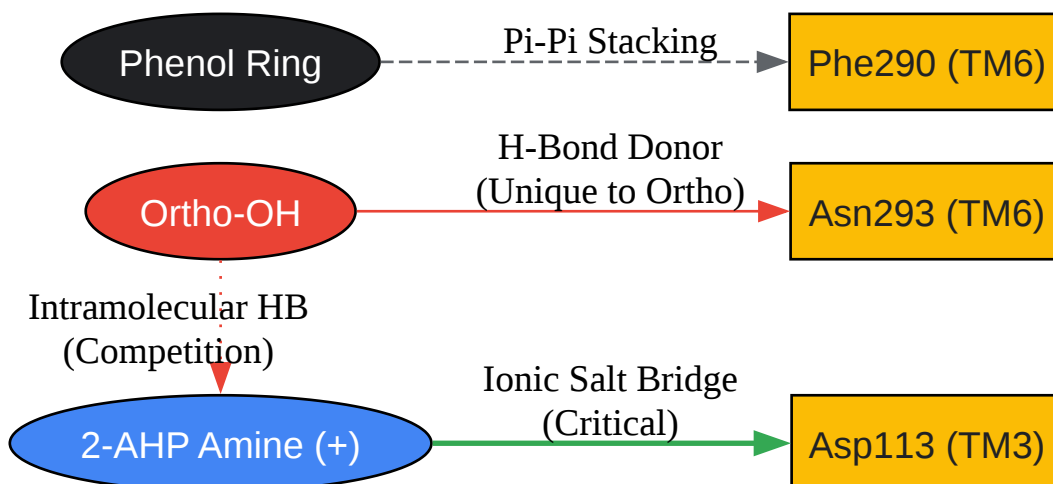
Computational Workflow (DOT Diagram)



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Figure 1: Integrated QM-MM workflow for characterizing ortho-substituted phenethylamines.

Pharmacophore Interaction Hypothesis (DOT Diagram)



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Figure 2: Hypothesized interaction map. The ortho-OH competes between intramolecular bonding and binding Asn293.

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